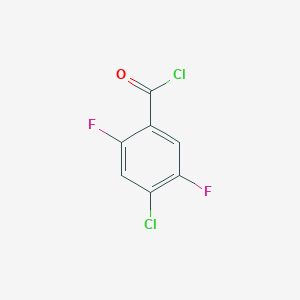

4-Chloro-2,5-difluorobenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2,5-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F2O/c8-4-2-5(10)3(7(9)12)1-6(4)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLRZGOHFNFBQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371404 | |

| Record name | 4-chloro-2,5-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132794-08-2 | |

| Record name | 4-Chloro-2,5-difluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132794-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2,5-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132794-08-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-2,5-difluorobenzoyl chloride

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-2,5-difluorobenzoyl chloride, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a halogenated aromatic acyl chloride. Its structural features, including the presence of chlorine and fluorine atoms, make it a valuable building block in medicinal chemistry for the synthesis of complex molecules with potential biological activity. The acyl chloride functional group provides a reactive site for nucleophilic acyl substitution, allowing for the facile introduction of the 4-chloro-2,5-difluorobenzoyl moiety into a wide range of substrates.

Synthesis Pathway

The most common and direct pathway for the synthesis of this compound is through the chlorination of 4-Chloro-2,5-difluorobenzoic acid. This conversion is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.

The overall reaction is as follows:

This method is efficient and the byproducts, sulfur dioxide and hydrochloric acid, are gaseous, which simplifies the purification of the desired product.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physical and Chemical Properties of 4-Chloro-2,5-difluorobenzoic acid

| Property | Value |

| CAS Number | 132794-07-1[1][2] |

| Molecular Formula | C₇H₃ClF₂O₂ |

| Molecular Weight | 192.55 g/mol |

| Melting Point | 154-157 °C[1] |

| Appearance | Off-white crystalline powder[3] |

| Purity | ≥98% |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 132794-08-2[4] |

| Molecular Formula | C₇H₂Cl₂F₂O[4] |

| Molecular Weight | 210.99 g/mol [4][5] |

| Purity | ≥95%[5] |

| Appearance | Liquid (presumed) |

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound based on a well-established procedure for a structurally similar compound.[6]

Materials:

-

4-Chloro-2,5-difluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, optional)

-

Anhydrous toluene (or other inert solvent)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber

-

Heating mantle with a stirrer

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask, suspend 4-Chloro-2,5-difluorobenzoic acid in an excess of thionyl chloride (approximately 2-3 equivalents). A small catalytic amount of anhydrous DMF can be added to accelerate the reaction. The flask is then fitted with a reflux condenser connected to a gas trap to neutralize the evolving HCl and SO₂ gases.

-

Reaction: The reaction mixture is heated to reflux (the boiling point of thionyl chloride is 76 °C) with stirring. The progress of the reaction can be monitored by the cessation of gas evolution. The reaction is typically complete within a few hours.

-

Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation under atmospheric pressure.

-

Purification: The crude this compound is then purified by vacuum distillation.

Expected Yield:

Based on the synthesis of the analogous 4-bromo-2,5-difluorobenzoyl chloride, a yield of approximately 91% can be expected.[6]

Mandatory Visualization

The following diagrams illustrate the synthesis pathway and the reaction mechanism.

References

- 1. 4-Chloro-2,5-difluorobenzoic acid | CAS#:132794-07-1 | Chemsrc [chemsrc.com]

- 2. 4-Chloro-2,5-difluorobenzoic acid | 132794-07-1 [chemnet.com]

- 3. echemi.com [echemi.com]

- 4. Buy this compound | 132794-08-2 [smolecule.com]

- 5. CAS 132794-08-2 | this compound - Synblock [synblock.com]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2,5-difluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-2,5-difluorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document collates available data on its physical and chemical characteristics, outlines general experimental protocols for their determination, and presents logical workflows for its synthesis and reactions.

Core Physicochemical Properties

This compound, with the CAS number 132794-08-2, is a halogenated aromatic acyl chloride.[1] Its unique substitution pattern of chlorine and fluorine atoms on the benzene ring significantly influences its reactivity and physical properties, making it a valuable building block in medicinal chemistry and material science.[1]

Quantitative Data Summary

The known quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Reference |

| Molecular Formula | C₇H₂Cl₂F₂O | [1] |

| Molecular Weight | 210.99 g/mol | [1] |

| Melting Point | 39-41 °C | [2] |

| Boiling Point (Predicted) | 210.5 ± 35.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.548 g/cm³ | [2] |

| Solubility | Reacts with water.[1] Soluble in many organic solvents. Specific quantitative data is not readily available. |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, the following sections describe generalized, standard laboratory procedures that can be adapted for this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of 4-Chloro-2,5-difluorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂).[1]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, place 4-Chloro-2,5-difluorobenzoic acid.

-

Addition of Thionyl Chloride: Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 79 °C, the boiling point of thionyl chloride) and maintained at this temperature until the reaction is complete, which can be monitored by the cessation of HCl gas evolution.

-

Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.

-

Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

Protocol:

-

Sample Preparation: A small amount of the purified solid this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (e.g., 1-2 °C) is indicative of a pure compound.

Determination of Boiling Point

The boiling point is a characteristic property of a liquid and is sensitive to pressure.

Protocol (Distillation Method):

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Procedure: A sample of this compound is placed in the distillation flask. The apparatus is heated, and the temperature at which the liquid boils and the vapor condenses and is collected in the receiving flask is recorded as the boiling point. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent. For high-boiling liquids, vacuum distillation is employed to prevent decomposition.

Determination of Density

The density of a liquid can be determined using a pycnometer or a hydrometer.

Protocol (Pycnometer Method):

-

Measurement of Empty Pycnometer Weight: A clean, dry pycnometer of a known volume is weighed.

-

Measurement with Sample: The pycnometer is filled with this compound, and any excess is carefully removed. The filled pycnometer is then weighed.

-

Calculation: The density is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer. The measurement should be performed at a constant temperature.

Determination of Solubility

Given the reactive nature of acyl chlorides with water and other protic solvents, solubility testing must be conducted with care in anhydrous aprotic solvents.

Protocol (Qualitative):

-

Solvent Selection: A range of anhydrous organic solvents (e.g., dichloromethane, chloroform, tetrahydrofuran, diethyl ether, hexane, toluene) are selected.

-

Procedure: To a small, dry test tube containing a small amount (e.g., 10-20 mg) of this compound, a small volume (e.g., 0.5 mL) of the chosen solvent is added.

-

Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble at a given concentration and temperature. For quantitative analysis, a known mass of the compound would be added to a known volume of solvent until saturation is reached, followed by analysis of the supernatant.

Chemical Reactivity and Stability

This compound is a reactive compound due to the presence of the acyl chloride functional group.[1] It is sensitive to moisture and will readily hydrolyze in the presence of water to form the corresponding carboxylic acid, 4-Chloro-2,5-difluorobenzoic acid, and hydrochloric acid.[1] It should be stored in a cool, dry place under an inert atmosphere to prevent degradation.

The primary mode of reactivity is nucleophilic acyl substitution, where the chloride ion is displaced by a nucleophile.[1] This makes it a versatile reagent for the synthesis of a wide range of derivatives, including esters, amides, and ketones.[1]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from its corresponding carboxylic acid.

Caption: General synthesis workflow for this compound.

General Reactivity Pathway

The diagram below illustrates the general mechanism of nucleophilic acyl substitution that this compound undergoes.

Caption: General pathway for nucleophilic acyl substitution reactions.

Signaling Pathways and Applications in Drug Development

Currently, there is no specific signaling pathway that has been identified in the literature to be directly modulated by this compound itself. Its primary role in drug development is as a versatile building block for the synthesis of more complex, biologically active molecules.[1] The introduction of the 4-chloro-2,5-difluorobenzoyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a lead compound.

Conclusion

This compound is a reactive and versatile chemical intermediate with a distinct set of physicochemical properties. While some of its key physical data are available, further experimental verification is recommended. The provided experimental protocols offer a foundation for the accurate determination of its properties in a laboratory setting. Its utility in organic synthesis, particularly in the pharmaceutical industry, underscores the importance of a thorough understanding of its chemical behavior.

References

4-Chloro-2,5-difluorobenzoyl chloride CAS number and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Chloro-2,5-difluorobenzoyl chloride (CAS No. 132794-08-2), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and subsequent use in the formation of bioactive heterocyclic compounds, and discusses its relevance in medicinal chemistry. The guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic synthesis, drug discovery, and materials science.

Chemical Identity and Properties

This compound is a halogenated aromatic acyl chloride. The presence of fluorine and chlorine atoms on the benzene ring, coupled with the reactive acyl chloride group, makes it a versatile building block in organic synthesis.

Molecular Structure

The molecular structure of this compound is characterized by a benzene ring substituted with a chlorine atom at the 4-position, fluorine atoms at the 2- and 5-positions, and a benzoyl chloride functional group at the 1-position.

SMILES: C1=C(C(=CC(=C1F)Cl)F)C(=O)Cl

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 132794-08-2 | [1][2] |

| Molecular Formula | C₇H₂Cl₂F₂O | [1][2] |

| Molecular Weight | 210.99 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Melting Point | 39-41 °C | [2] |

| Boiling Point | 210.5 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.548 ± 0.06 g/cm³ | [2] |

| Flash Point | 81.1 ± 25.9 °C | [2] |

Note: Some physical properties are predicted values.

Synthesis and Reactions

Synthesis of this compound

A common and effective method for the synthesis of this compound is the chlorination of 4-chloro-2,5-difluorobenzoic acid using a chlorinating agent such as thionyl chloride (SOCl₂).[1]

Materials:

-

4-Chloro-2,5-difluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

A catalytic amount of N,N-dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2,5-difluorobenzoic acid and anhydrous toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

-

Slowly add thionyl chloride to the reaction mixture at room temperature.

-

Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

General Reactivity

The acyl chloride group of this compound is highly reactive and readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including alcohols, amines, and water. This reactivity makes it an excellent synthon for introducing the 4-chloro-2,5-difluorobenzoyl moiety into larger molecules.

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable intermediate in the synthesis of various biologically active compounds, particularly heterocyclic structures such as pyrazoles, oxazoles, thiazoles, and imidazoles.[2] The incorporation of the 4-chloro-2,5-difluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule.

Synthesis of Pyrazole Derivatives

While direct synthesis of pyrazoles from benzoyl chlorides is not the most common route, it can be used to synthesize 1,3-dicarbonyl precursors which are then cyclized with hydrazines to form the pyrazole ring. The Knorr pyrazole synthesis is a classical method for this cyclization.

The following diagram illustrates a general workflow for the synthesis of a 1,3-diketone, a key precursor for pyrazoles, starting from this compound.

Relevance to COX-2 Inhibitors

The pyrazole scaffold is a core structural feature of several important drugs, including the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib.[3] COX-2 is an enzyme that plays a key role in the inflammatory signaling pathway.

The diagram below illustrates the role of COX-2 in the arachidonic acid pathway, which leads to the production of prostaglandins, key mediators of inflammation. Selective COX-2 inhibitors block this pathway, thereby reducing inflammation and pain.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

-

Corrosive: Causes severe skin and eye burns.

-

Lachrymator: Irritating to the eyes and respiratory system.

-

Reactive: Reacts with water and other nucleophiles, potentially releasing hydrogen chloride gas.

Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the development of new pharmaceutical agents. Its unique electronic properties and reactivity allow for the efficient construction of complex molecules, including those with proven therapeutic value. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective use in a research and development setting. This guide provides a foundational resource for scientists and researchers working with this important chemical intermediate.

References

Spectroscopic Analysis of 4-Chloro-2,5-difluorobenzoyl chloride: A Technical Guide

This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 4-Chloro-2,5-difluorobenzoyl chloride. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral characteristics and provides generalized experimental protocols for acquiring such data. Due to the limited availability of specific experimental spectra for this compound in the public domain, the data presented herein is based on established spectroscopic principles and analysis of structurally analogous molecules.

Predicted Spectroscopic Data

The structural features of this compound, including the electron-withdrawing acyl chloride group and the halogen substituents on the aromatic ring, give rise to a distinct set of signals in its NMR and IR spectra. The following tables summarize the predicted quantitative data.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two aromatic protons, each split by the other proton and the fluorine atoms. The chemical shifts are influenced by the combined electronic effects of the substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.6 - 7.8 | Doublet of doublets (dd) | J(H-F) ≈ 7-9 Hz, J(H-H) ≈ 2-3 Hz |

| H-6 | 7.4 - 7.6 | Doublet of doublets (dd) | J(H-F) ≈ 7-9 Hz, J(H-H) ≈ 2-3 Hz |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly affected by the attached halogens, and the signals for the fluorine-bound carbons will exhibit splitting (C-F coupling).

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C=O | 165 - 170 | Singlet |

| C-1 | 130 - 135 | Doublet |

| C-2 | 155 - 160 | Doublet |

| C-3 | 120 - 125 | Doublet |

| C-4 | 125 - 130 | Singlet |

| C-5 | 150 - 155 | Doublet |

| C-6 | 115 - 120 | Doublet |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will feature characteristic absorption bands corresponding to the vibrations of its functional groups.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | 1780 - 1810 | Strong |

| Aromatic C=C | 1550 - 1600 | Medium |

| C-F (Aromatic) | 1200 - 1300 | Strong |

| C-Cl (Aromatic) | 1000 - 1100 | Medium |

| C-Cl (Acyl Chloride) | 800 - 900 | Medium |

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra for a solid compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for low melting solids or liquids): If the compound is a low melting solid, it can be gently warmed until molten and a drop placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are then pressed together to form a thin film.

-

KBr Pellet (for solids): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet holder).

-

Place the sample in the spectrometer and acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Visualizations

The following diagrams illustrate the relationships between the molecular structure and its spectroscopic data, as well as a general workflow for analysis.

Caption: Predicted NMR spectral correlations for this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Reactivity of 4-Chloro-2,5-difluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2,5-difluorobenzoyl chloride is a halogenated aromatic acyl chloride that serves as a versatile building block in organic synthesis. Its reactivity is primarily dictated by the electrophilic carbonyl carbon of the acyl chloride group, which is further activated by the electron-withdrawing effects of the fluorine and chlorine substituents on the benzene ring. This technical guide provides a comprehensive analysis of the reactivity of this compound, focusing on its principal reactions: nucleophilic acyl substitution and Friedel-Crafts acylation. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to facilitate its application in research and development, particularly in the synthesis of pharmaceuticals and other functionalized molecules.

Introduction

This compound (C₇H₂Cl₂F₂O, CAS No. 132794-08-2) is a valuable synthetic intermediate characterized by a benzoyl chloride core substituted with a chlorine atom at the 4-position and fluorine atoms at the 2- and 5-positions.[1] This unique substitution pattern imparts distinct chemical properties, making it a key reagent for introducing the 4-chloro-2,5-difluorobenzoyl moiety into various molecular scaffolds. The presence of multiple halogen atoms significantly influences the reactivity of the acyl chloride, enhancing its electrophilicity and providing sites for further functionalization. This guide will delve into the key reactions of this compound, providing practical insights for its use in the laboratory.

General Reactivity and Safety Profile

The primary reactive center in this compound is the carbonyl carbon of the acyl chloride. The strong electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring increases the partial positive charge on this carbon, making it highly susceptible to nucleophilic attack.

Safety Profile: this compound is a corrosive and lachrymatory compound.[1] It reacts with water to release hydrochloric acid fumes.[1] Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. All reactions should be conducted under anhydrous conditions to prevent hydrolysis.

Key Reactions and Experimental Protocols

The two main classes of reactions that this compound undergoes are nucleophilic acyl substitution and Friedel-Crafts acylation.

Nucleophilic Acyl Substitution

This is the most common reaction pathway for this compound, where a nucleophile attacks the carbonyl carbon, leading to the substitution of the chloride ion.

The reaction with primary or secondary amines yields the corresponding N-substituted-4-chloro-2,5-difluorobenzamides. These amides are often intermediates in the synthesis of biologically active compounds.

General Experimental Protocol: Acylation of an Aniline Derivative

-

Reaction Setup: To a solution of an aniline derivative (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) or pyridine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), this compound (1.1 eq.) is added dropwise at 0 °C.

-

Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 24 hours, with the progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water or a dilute acid solution (e.g., 1 M HCl). The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel.

Quantitative Data for Amide Formation

| Nucleophile (Amine) | Base | Solvent | Reaction Time | Yield (%) |

| Aniline | Triethylamine | Dichloromethane | 4 h | >90 (estimated) |

| 4-Fluoroaniline | Pyridine | Tetrahydrofuran | 12 h | >90 (estimated) |

| Piperidine | Triethylamine | Acetonitrile | 2 h | >95 (estimated) |

This compound reacts with alcohols and phenols to form the corresponding esters. The reaction with phenols is generally slower than with alcohols and may require a base to deprotonate the phenol to the more nucleophilic phenoxide ion.[2][3]

General Experimental Protocol: Acylation of a Phenol

-

Reaction Setup: A mixture of a substituted phenol (1.0 eq.) and a base such as pyridine (1.2 eq.) or triethylamine (1.2 eq.) is prepared in an anhydrous solvent like dichloromethane or toluene under an inert atmosphere. This compound (1.1 eq.) is then added dropwise at 0 °C. For less reactive phenols, conversion to the sodium phenoxide with sodium hydroxide may be beneficial.[2][3]

-

Reaction Execution: The reaction is stirred at room temperature or heated to reflux as needed, with progress monitored by TLC.

-

Work-up and Purification: The work-up procedure is similar to that for amide formation, involving quenching, extraction, washing, drying, and purification by recrystallization or column chromatography.

Quantitative Data for Ester Formation

| Nucleophile (Alcohol/Phenol) | Base | Solvent | Reaction Time | Yield (%) |

| Ethanol | Pyridine | Dichloromethane | 6 h | >90 (estimated) |

| Phenol | Triethylamine | Toluene | 12 h (reflux) | >85 (estimated) |

| 2-Hydroxyacetophenone | POCl₃ | - | - | Not reported |

Note: The reaction of 4-chloro-2,5-difluorobenzoic acid with 2-hydroxyacetophenones in the presence of POCl₃ to afford the corresponding ester has been reported, suggesting the feasibility of the acylation using the acyl chloride.[4] Specific yields for reactions with this compound are estimated.

In the presence of water, this compound readily hydrolyzes to form 4-chloro-2,5-difluorobenzoic acid and hydrochloric acid.[1] This is a common side reaction, and care must be taken to use anhydrous conditions when other reactions are desired.

Friedel-Crafts Acylation

This compound can act as an acylating agent in Friedel-Crafts reactions to introduce the 4-chloro-2,5-difluorobenzoyl group onto an aromatic ring.[1] This reaction typically requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] The aromatic substrate must be sufficiently activated (i.e., not strongly deactivated by electron-withdrawing groups).

General Experimental Protocol: Friedel-Crafts Acylation of an Aromatic Compound

-

Reaction Setup: To a stirred suspension of a Lewis acid catalyst, such as anhydrous aluminum chloride (1.1-1.3 eq.), in an anhydrous inert solvent (e.g., dichloromethane, carbon disulfide, or nitrobenzene) under an inert atmosphere, this compound (1.0 eq.) is added at low temperature (typically 0 °C). The aromatic substrate (1.0 eq.) is then added dropwise.

-

Reaction Execution: The reaction mixture is stirred at a temperature ranging from 0 °C to reflux for several hours, with the progress monitored by TLC or GC.

-

Work-up and Purification: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over an anhydrous drying agent, filtered, and concentrated. The product is purified by column chromatography or recrystallization.

Quantitative Data for Friedel-Crafts Acylation

| Aromatic Substrate | Catalyst | Solvent | Reaction Time | Yield (%) |

| Benzene | AlCl₃ | Carbon Disulfide | 4 h | >70 (estimated) |

| Toluene | AlCl₃ | Dichloromethane | 6 h | >75 (estimated) |

| Anisole | AlCl₃ | Nitrobenzene | 2 h | >80 (estimated) |

Note: Yields are estimated based on typical Friedel-Crafts acylation reactions, as specific data for this compound is limited in the provided search results.

Visualization of Reaction Pathways and Workflows

As a synthetic intermediate, this compound is not directly involved in biological signaling pathways. The following diagrams illustrate its chemical reactivity and a general experimental workflow.

References

Navigating the Solubility of 4-Chloro-2,5-difluorobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the solubility profile of 4-Chloro-2,5-difluorobenzoyl chloride in common laboratory solvents. Due to the compound's inherent reactivity, its interaction with solvents, particularly protic ones, is characterized by reaction rather than simple dissolution. This guide provides a qualitative assessment of its expected behavior, crucial safety and handling protocols, and a general methodology for experimental solubility determination.

Executive Summary

Safety and Handling of a Reactive Acyl Chloride

This compound is a corrosive and moisture-sensitive compound that can cause severe skin and eye burns.[3] It is also a lachrymator, meaning it irritates the eyes and respiratory system.[3] The primary hazard associated with its handling is its violent reaction with water, which liberates toxic hydrogen chloride gas.[1][3][4]

Key Handling Precautions:

-

Inert Atmosphere: Always handle this compound under an inert atmosphere, such as nitrogen or argon, to prevent contact with atmospheric moisture.[4][5]

-

Dry Glassware and Solvents: Ensure all glassware is oven-dried and solvents are anhydrous before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[4][6]

-

Ventilation: Work in a well-ventilated chemical fume hood.[4][5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water and strong oxidizing agents.[4][5]

Qualitative Solubility and Reactivity Profile

The solubility of this compound is intrinsically linked to its reactivity. The following table provides a qualitative assessment of its expected behavior in a range of common laboratory solvents.

| Solvent Class | Examples | Expected Behavior | Notes |

| Protic Solvents | Water, Methanol, Ethanol | Reacts Violently | The acyl chloride group will rapidly react with the hydroxyl group of protic solvents, leading to the formation of the corresponding carboxylic acid or ester and hydrogen chloride gas.[1][2] This is not a true dissolution. |

| Aprotic Polar Solvents | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble (with potential for slow reaction) | While generally soluble, slow reaction with trace water or the solvent itself (especially with nucleophilic solvents like DMF and DMSO) can occur over time. |

| Aprotic Nonpolar Solvents | Hexane, Toluene | Likely Soluble | These are generally good choices for dissolving acyl chlorides for reactions where the solvent is intended to be inert. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Likely Soluble | These are common, inert solvents for reactions involving acyl chlorides. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Soluble | These are also common, relatively inert solvents for reactions with acyl chlorides, although care must be taken to use anhydrous grades as ethers can contain peroxides and water. |

Experimental Protocol for Solubility Determination of a Reactive Compound

The following is a general protocol for safely determining the solubility of a reactive compound like this compound.

Objective: To determine the approximate solubility of this compound in a given anhydrous solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous solvent of interest

-

Oven-dried glassware (vials with septa, syringes)

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Analytical balance

Procedure:

-

Preparation: Work in a chemical fume hood. Purge all glassware with an inert gas.

-

Solvent Addition: Add a precise volume of the anhydrous solvent to a vial under an inert atmosphere.

-

Initial Addition of Solute: Carefully add a small, pre-weighed amount of this compound to the solvent.

-

Observation: Stir the mixture and observe for dissolution. Note any signs of reaction, such as fuming (HCl gas), color change, or temperature increase.

-

Incremental Addition: If the initial amount dissolves completely without reaction, continue to add small, pre-weighed increments of the acyl chloride.

-

Saturation Point: The point at which a small amount of the added solute no longer dissolves after a reasonable period of stirring is considered the saturation point.

-

Quantification: Calculate the solubility based on the total mass of the solute dissolved in the known volume of the solvent. Express the result in units such as g/100 mL or mol/L.

-

Documentation: Record the solvent, temperature, and observed solubility.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for assessing the solubility of a reactive compound and a typical experimental setup.

Caption: Workflow for assessing the solubility of a reactive compound.

References

An In-depth Technical Guide to the Precursors for the Synthesis of 4-Chloro-2,5-difluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key precursors and synthetic pathways for the preparation of 4-Chloro-2,5-difluorobenzoyl chloride, a crucial building block in the development of pharmaceuticals and other advanced materials. This document details the primary synthetic routes, including the chlorination of 2,5-difluorobenzoic acid and pathways originating from 1,4-dichloro-2,5-difluorobenzene. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate laboratory synthesis and process optimization.

Introduction

This compound is a halogenated aromatic acyl chloride with the molecular formula C₇H₂Cl₂F₂O.[1] Its structural features, including the reactive acyl chloride group and the substituted phenyl ring, make it a valuable intermediate in organic synthesis. The presence of chlorine and fluorine atoms significantly influences the electronic properties and biological activity of the resulting molecules, rendering it a sought-after component in the synthesis of agrochemicals, specialty polymers, and particularly, active pharmaceutical ingredients (APIs). This guide explores the common precursors and methodologies for its synthesis, providing a foundational resource for researchers and professionals in the field.

Primary Precursors and Synthetic Pathways

The synthesis of this compound primarily proceeds through the final chlorination of its corresponding carboxylic acid, 4-Chloro-2,5-difluorobenzoic acid. The synthesis of this key intermediate can be approached from several starting materials. The two main precursors discussed in this guide are:

-

2,5-Difluorobenzoic acid: A direct precursor that undergoes chlorination to yield 4-Chloro-2,5-difluorobenzoic acid.

-

1,4-Dichloro-2,5-difluorobenzene: A more fundamental starting material that can be converted to the target benzoyl chloride through a multi-step synthesis.

The overall synthetic logic is visualized in the diagram below.

Caption: Overview of synthetic routes to this compound.

Detailed Synthesis Routes and Experimental Protocols

This section provides detailed experimental protocols for the key transformations in the synthesis of this compound.

Route 1: Starting from 2,5-Difluorobenzoic acid

This route involves the direct chlorination of 2,5-Difluorobenzoic acid to form 4-Chloro-2,5-difluorobenzoic acid, which is then converted to the final product.

Step 1: Synthesis of 4-Chloro-2,5-difluorobenzoic acid

Experimental Protocol (Hypothetical based on general methods):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, dissolve 2,5-difluorobenzoic acid in a suitable solvent such as acetic acid.

-

Chlorination: Introduce a chlorinating agent (e.g., chlorine gas) in the presence of a Lewis acid catalyst (e.g., FeCl₃).

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction by pouring the mixture into ice water.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain pure 4-Chloro-2,5-difluorobenzoic acid.

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation. Thionyl chloride (SOCl₂) is a commonly used reagent for this purpose.

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap for HCl and SO₂.

-

Reagent Addition: To 4-Chloro-2,5-difluorobenzoic acid, add an excess of thionyl chloride (typically 2-5 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction Conditions: Heat the mixture to reflux (around 80°C) and maintain for 1-3 hours. The reaction is complete when gas evolution ceases.

-

Purification: Remove the excess thionyl chloride by distillation. The crude this compound can be purified by vacuum distillation.

Route 2: Starting from 1,4-Dichloro-2,5-difluorobenzene

This pathway involves a Friedel-Crafts acylation followed by oxidation and subsequent chlorination. A similar synthesis for a related compound, 2-chloro-4,5-difluorobenzoic acid, has been reported and can be adapted.[2]

Step 1: Friedel-Crafts Acylation of 1,4-Dichloro-2,5-difluorobenzene

This step introduces an acetyl group onto the aromatic ring.

Experimental Protocol (Adapted from a similar synthesis[2]):

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous aluminum chloride (AlCl₃).

-

Reagent Addition: Add 1,4-dichloro-2,5-difluorobenzene to the flask, followed by the slow, dropwise addition of acetyl chloride at a low temperature (e.g., 0-5°C).

-

Reaction Conditions: After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Step 2: Oxidation to 4-Chloro-2,5-difluorobenzoic acid

The acetyl group is oxidized to a carboxylic acid group.

Experimental Protocol (Adapted from a similar synthesis[2]):

-

Reaction Setup: Dissolve the product from the previous step in a suitable solvent.

-

Oxidation: Add an oxidizing agent, such as sodium hypochlorite (NaOCl) solution, and heat the mixture.

-

Work-up: After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Isolation: Collect the solid by filtration, wash with water, and dry to obtain 4-Chloro-2,5-difluorobenzoic acid.

Step 3: Synthesis of this compound

This final step is identical to Step 2 in Route 1, involving the reaction of 4-Chloro-2,5-difluorobenzoic acid with a chlorinating agent like thionyl chloride.

Quantitative Data

The following table summarizes typical reaction parameters and reported yields for analogous synthetic transformations. It is important to note that yields for the direct synthesis of this compound may vary depending on the specific conditions and scale of the reaction.

| Transformation | Starting Material | Reagents | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Friedel-Crafts Acylation | 1,2-Difluorobenzene | Acetyl chloride | AlCl₃ | Room Temp. | - | 75 | [2] |

| Oxidation | 2-Chloro-4,5-difluoroacetophenone | NaOCl | - | - | - | 80 | [2] |

| Chlorination of Carboxylic Acid | 2,4-dichloro-5-fluorobenzoic acid | Thionyl chloride | DMF (cat.) | 100 | 2 | 96.1 | [3] |

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described.

Caption: Experimental workflow for Route 1.

Caption: Experimental workflow for Route 2.

Conclusion

The synthesis of this compound can be effectively achieved through multiple pathways, with the choice of precursor largely depending on availability and the desired scale of production. The chlorination of 4-Chloro-2,5-difluorobenzoic acid using standard reagents like thionyl chloride remains the most direct and final step. The preparation of the prerequisite carboxylic acid can be approached from either 2,5-difluorobenzoic acid or 1,4-dichloro-2,5-difluorobenzene. The protocols and data presented in this guide offer a solid foundation for the laboratory synthesis of this important chemical intermediate, empowering researchers and drug development professionals in their endeavors to create novel and impactful molecules.

References

An In-depth Technical Guide to the Potential Reaction Mechanisms of 4-Chloro-2,5-difluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,5-difluorobenzoyl chloride is a versatile trifunctional aromatic compound of significant interest in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity is primarily dictated by the electrophilic acyl chloride group, which is further influenced by the presence of three halogen substituents on the benzene ring. The electron-withdrawing nature of the chlorine and fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of the principal reaction mechanisms involving this compound, complete with experimental protocols and, where available, quantitative data for analogous reactions.

Core Reaction Mechanisms

The primary reaction pathways for this compound are nucleophilic acyl substitution and Friedel-Crafts acylation. These reactions allow for the facile introduction of the 4-chloro-2,5-difluorobenzoyl moiety into a wide array of molecules.

Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is the most common reaction pathway for acyl chlorides. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride leaving group.

General Workflow for Nucleophilic Acyl Substitution:

Caption: General workflow for nucleophilic acyl substitution of this compound.

The reaction of this compound with primary or secondary amines readily affords the corresponding N-substituted amides. These reactions are typically fast and exothermic. A base is often added to neutralize the hydrochloric acid byproduct.

Signaling Pathway for Amide Formation:

Caption: Signaling pathway for the formation of amides from this compound.

Experimental Protocol: Synthesis of N-Aryl-4-chloro-2,5-difluorobenzamide

-

In a round-bottom flask, dissolve the desired aniline (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine or pyridine (1.1 equivalents), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 4-Chlorobenzoyl chloride | Thiourea | - | Tetrahydrofuran | 1 | 110 | 50.84 | [1] |

| 2,4-Difluorobenzoyl chloride | Piperazine (5 equiv.) | - | Chloroform | >5 | 0 to RT | 66 | [2] |

| 2,4-Difluorobenzoyl chloride | Diethylamine (2 equiv.) | - | Chloroform | overnight | 0 to RT | 86 | [2] |

| 4-Fluorobenzoic acid (as acyl chloride) | Aniline | Na2CO3 | - | 0.33 | RT | High | [3] |

This compound reacts with alcohols and phenols to form the corresponding esters. The reactivity of the hydroxyl group can influence the reaction conditions, with phenols generally being less reactive than aliphatic alcohols.

Experimental Protocol: Synthesis of Aryl-4-chloro-2,5-difluorobenzoate

-

Dissolve the desired phenol (1.0 equivalent) in a suitable solvent like dichloromethane or toluene.

-

Add a base such as pyridine or triethylamine (1.1 equivalents).

-

To this mixture, add this compound (1.0 equivalent) dropwise at room temperature.

-

Stir the reaction mixture for 4-12 hours, monitoring by TLC.

-

After completion, wash the mixture with dilute hydrochloric acid, followed by water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

The crude ester can be purified by column chromatography or recrystallization.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 4-Chloro-2,5-difluorobenzoic acid | 2-hydroxy acetophenones | POCl3 | - | - | - | - | [4] |

| 4-Fluorobenzoic acid | Ethanol | H2SO4 | Ethanol | 7-8 | Reflux | 80 | [3] |

Note: Specific yield data for the esterification of this compound is limited in the available literature.

Friedel-Crafts Acylation

This compound is an effective acylating agent in Friedel-Crafts reactions, allowing for the introduction of the 4-chloro-2,5-difluorobenzoyl group onto aromatic substrates. This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

Logical Relationship for Friedel-Crafts Acylation:

Caption: Logical steps in the Friedel-Crafts acylation reaction.

Experimental Protocol: Friedel-Crafts Acylation of an Aromatic Compound

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a gas outlet, suspend anhydrous aluminum chloride (1.2 equivalents) in an excess of the aromatic substrate (which also acts as the solvent) or in an inert solvent like dichloromethane.

-

Cool the suspension to 0-5 °C using an ice bath.

-

Slowly add this compound (1.0 equivalent) to the stirred suspension.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with a suitable organic solvent.

-

Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting ketone by distillation or recrystallization.

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Chlorobenzene | Benzoyl chloride | AlCl₃ | Nitrobenzene | - | 25 | 84-97 (p-isomer) | [5] |

| Fluorobenzene | 4-Fluorobenzoyl chloride | - | - | - | - | - | [6] |

| Anisole | Propionyl chloride | AlCl₃ | Dichloromethane | - | - | - | [7] |

Note: Quantitative yields for Friedel-Crafts reactions with this compound are not specified in the provided search results. The table shows data for similar reactions.

Suzuki-Miyaura Cross-Coupling (Potential Application)

While less common for acyl chlorides, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can potentially be employed to form a C-C bond at the carbonyl carbon. This would involve the reaction of this compound with an organoboron compound. Anhydrous conditions are often crucial to prevent hydrolysis of the acyl chloride.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Acyl Chlorides

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the arylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like cesium carbonate (2.0 equivalents).

-

Add a dry, degassed solvent such as toluene.

-

Add this compound (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by GC-MS or LC-MS.

-

After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

| Acyl Chloride | Boronic Acid Derivative | Catalyst | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzoyl chloride | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | - | - | moderate to good |[6] | | Benzoyl chloride | Arylboronic acid | Imidazolium chloride palladium(II) complex | - | - | - | high |[6] |

Note: No specific examples of Suzuki-Miyaura coupling with this compound were found in the search results. The table provides general conditions for this type of reaction.

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. Its primary modes of reaction, nucleophilic acyl substitution and Friedel-Crafts acylation, provide efficient routes for the synthesis of a diverse range of functionalized molecules. The electron-withdrawing halogen substituents enhance the reactivity of the acyl chloride, facilitating these transformations. While specific quantitative data for many of its reactions are not widely published, the general protocols provided in this guide, based on analogous compounds, offer a solid foundation for researchers and drug development professionals to explore the synthetic potential of this valuable intermediate. Further research into the catalytic cross-coupling reactions of this compound could unveil new and efficient synthetic methodologies.

References

Exploring the Biological Frontier: A Technical Guide to 4-Chloro-2,5-difluorobenzoyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,5-difluorobenzoyl chloride serves as a versatile scaffold in medicinal chemistry, offering a reactive handle for the synthesis of a diverse array of derivatives. The unique substitution pattern of a chloro and two fluoro groups on the benzoyl ring significantly influences the electronic properties and conformational flexibility of the resulting molecules, making them promising candidates for biological evaluation. This technical guide provides an in-depth exploration of the biological activities associated with derivatives of this compound, with a focus on their potential as anticancer and antimicrobial agents. The document outlines synthetic strategies, summarizes key biological findings, and provides detailed experimental protocols to facilitate further research and development in this area.

Synthetic Pathways and Methodologies

The primary route to a wide range of biologically active molecules involves the reaction of this compound with various nucleophiles. Its acyl chloride functionality readily participates in nucleophilic acyl substitution reactions, allowing for the facile introduction of diverse chemical moieties.

A common synthetic strategy involves the reaction of this compound with amines, hydrazines, or other nitrogen-containing nucleophiles to form amide, hydrazide, or other corresponding derivatives. These intermediates can then be further cyclized to generate a variety of heterocyclic systems, which are often associated with significant biological activity.

Diagram of Synthetic Workflow

Caption: General synthetic workflow for preparing biologically active heterocyclic derivatives from this compound.

Biological Activities of this compound Derivatives

Research into the biological activities of derivatives of this compound has primarily focused on two key areas: anticancer and antimicrobial activities. The presence of the halogenated phenyl ring is often crucial for the observed biological effects.

Anticancer Activity

While direct studies on derivatives of this compound are limited in publicly available literature, the broader class of pyrazole derivatives has shown significant promise as antitumor agents.[1] These compounds are known to exert their effects through various mechanisms, including the inhibition of kinases such as BRAF(V600E), EGFR, and Aurora-A kinase.[1]

One study on related benzofuropyrazole derivatives highlighted the potent tumor cell growth inhibitory activity of certain compounds against leukemia (K562) and lung cancer (A549) cell lines, with GI50 values in the sub-micromolar range.[2][3] For instance, a specific pyrazole derivative demonstrated significantly higher potency than the reference drug ABT-751 against K562 and A549 cells, with GI50 values of 0.021 and 0.69 μM, respectively.[2] This compound was also identified as a tubulin polymerization inhibitor with an IC50 of 7.30 μM.[2] Another report indicated potent growth-inhibitory activity of a pyrazole derivative against human lung cancer PC-12 cells with a GI50 value of 0.601 ng/ml.[4]

Although these examples do not directly stem from this compound, they underscore the potential of pyrazole-containing molecules, a class of compounds readily accessible from this starting material, in cancer therapy.[5]

Antimicrobial Activity

Similar to the anticancer data, specific studies on the antimicrobial properties of derivatives synthesized directly from this compound are not extensively documented in the available literature. However, the oxazole class of heterocycles, which can be synthesized from this precursor, is well-known for a wide range of pharmacological activities, including antimicrobial effects.[6][7][8]

For instance, a study on related 1,3-oxazole derivatives reported antimicrobial activity against Gram-positive bacterial strains.[9] Another study on pyrazole-linked oxazole-5-one moieties showed antimicrobial potential against S. aureus, E. coli, P. aeruginosa, and C. albicans.[8] Furthermore, certain 5-aryl-1,3,4-oxadiazole-2-thiol derivatives have demonstrated stronger activity against E. coli and S. pneumoniae compared to ampicillin.[10]

These findings suggest that the 4-Chloro-2,5-difluorobenzoyl scaffold could be a valuable component in the design of novel antimicrobial agents.

Experimental Protocols

To facilitate further research, this section provides generalized experimental protocols for the synthesis and biological evaluation of derivatives of this compound.

General Synthesis of an Amide Derivative

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the desired amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution and stir at room temperature.

-

Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Seed human cancer cells (e.g., K562, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a positive control (e.g., doxorubicin) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability and determine the GI50 (concentration that inhibits cell growth by 50%) values for each compound.

Diagram of MTT Assay Workflow

Caption: Step-by-step workflow of the MTT assay for evaluating in vitro anticancer activity.

In Vitro Antimicrobial Activity Assay (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Perform serial dilutions of the synthesized compounds and a positive control (e.g., ciprofloxacin) in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with potential applications in cancer and infectious disease therapy. The synthetic accessibility of a wide range of heterocyclic structures from this starting material provides a rich platform for further drug discovery efforts. Future research should focus on the systematic synthesis and biological evaluation of novel derivatives, with an emphasis on establishing clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways and molecular targets through which these compounds exert their biological effects. Such investigations will be crucial for the rational design and development of potent and selective therapeutic agents based on the 4-Chloro-2,5-difluorobenzoyl scaffold.

References

- 1. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. | BioWorld [bioworld.com]

- 5. Buy this compound | 132794-08-2 [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. iajps.com [iajps.com]

- 8. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

comprehensive literature review on 4-Chloro-2,5-difluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2,5-difluorobenzoyl chloride is a halogenated aromatic acyl chloride that serves as a key intermediate in the synthesis of a variety of organic compounds. Its trifunctional nature, featuring a reactive acyl chloride group and a substituted phenyl ring with chloro and fluoro moieties, makes it a versatile building block in medicinal chemistry and materials science. The presence of fluorine atoms can significantly influence the physicochemical and biological properties of the resulting molecules, often enhancing metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive literature review of this compound, covering its synthesis, chemical properties, reactivity, and applications, with a focus on its role in the development of bioactive heterocyclic compounds. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are included to support researchers in its practical application.

Chemical and Physical Properties

This compound is an organofluorine compound with the molecular formula C₇H₂Cl₂F₂O.[1] It is characterized by a benzoyl chloride structure substituted with two fluorine atoms at the 2 and 5 positions and a chlorine atom at the 4 position.[1] This specific substitution pattern of halogens significantly influences its chemical reactivity and the properties of its derivatives.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 132794-08-2 | [1][2] |

| Molecular Formula | C₇H₂Cl₂F₂O | [1] |

| Molecular Weight | 210.99 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 210.5°C (Predicted) | [2] |

| Purity | ≥ 98.00% | [3] |

Synthesis

The primary and most direct method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 4-chloro-2,5-difluorobenzoic acid.[1] This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1]

General Experimental Protocol for Synthesis

Reaction Scheme:

Figure 1: Synthesis of this compound.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, place 4-chloro-2,5-difluorobenzoic acid.

-

Add an excess of thionyl chloride (typically 2-3 equivalents).

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is heated to reflux and maintained at this temperature until the evolution of HCl gas ceases, indicating the completion of the reaction.

-

After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

Table 2: Reagents and Conditions for the Synthesis of Benzoyl Chlorides

| Starting Material | Chlorinating Agent | Catalyst | Solvent | Temperature | Yield | Reference |

| 2,3,4,5-Tetrafluorobenzoic acid | Triphosgene | DMF | 1,2-Dichloroethane | 353 K | 95% | [4] |

| 4-Chlorobenzoic acid | Thionyl chloride | - | - | Reflux | - | General Method |

Reactivity and Applications in Organic Synthesis

This compound is a versatile building block in organic synthesis, primarily due to the high reactivity of the acyl chloride functional group.[1] It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters.[1]

Synthesis of Heterocyclic Compounds

A significant application of this compound is in the synthesis of various heterocyclic compounds, which are scaffolds of high interest in medicinal chemistry due to their diverse biological activities.[1] It has been utilized in the preparation of pyrazoles, oxazoles, thiazoles, and imidazoles.[1]

3.1.1. Illustrative Synthesis of a Benzoxazole Derivative

The following experimental workflow illustrates a general approach to the synthesis of N-aryl-2-aminobenzoxazoles, where an appropriately substituted benzoyl chloride could be used in related synthetic strategies.

Figure 2: General workflow for the synthesis of N-Aryl-2-aminobenzoxazoles.

This reaction proceeds via an initial nucleophilic substitution followed by an intramolecular rearrangement and cyclization to yield the final heterocyclic product.[5]

Role in Pharmaceutical and Agrochemical Synthesis

The incorporation of the 4-chloro-2,5-difluorobenzoyl moiety into molecules is a strategy employed in the design of new pharmaceuticals and agrochemicals. The presence of fluorine atoms can enhance metabolic stability and binding affinity to biological targets.[1]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Corrosive: It can cause severe skin and eye burns.[1]

-

Lachrymator: It is irritating to the respiratory system.[1]

-

Reactive: It reacts with water, including moisture in the air, to release corrosive hydrochloric acid fumes.[1]

Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound.

Conclusion

This compound is a valuable and reactive chemical intermediate with significant applications in organic synthesis, particularly in the construction of complex heterocyclic molecules for potential use in the pharmaceutical and agrochemical industries. While general synthetic methods and reactivity profiles are established, there is a notable lack of publicly available, detailed experimental protocols and comprehensive spectroscopic data for this specific compound. Further research and publication in these areas would greatly benefit the scientific community by enabling more efficient and widespread utilization of this versatile building block. Researchers are encouraged to consult safety data sheets and take appropriate precautions when handling this corrosive and reactive compound.

References

Methodological & Application

Application Notes and Protocols for the Purification of Products from 4-Chloro-2,5-difluorobenzoyl Chloride Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and purification techniques for reaction products derived from 4-Chloro-2,5-difluorobenzoyl chloride, a versatile building block in organic and medicinal chemistry.[1] The protocols outlined below are designed to guide researchers in achieving high purity and yield for various classes of compounds synthesized using this reactive intermediate.

Introduction

This compound is a key starting material for the synthesis of a wide range of biologically active molecules, including amides, pyrazoles, and oxadiazoles. Its reactive acyl chloride group readily undergoes nucleophilic substitution with various nucleophiles, making it a valuable component in the development of new pharmaceutical agents and functional materials.[1] The purification of the resulting products is a critical step to ensure their suitability for downstream applications. This document details established methods for the purification of common reaction products of this compound.

General Workflow for Synthesis and Purification

The overall process for synthesizing and purifying products from this compound typically follows the logical progression of reaction, work-up, and final purification. The choice of purification method is dictated by the physicochemical properties of the product.

Caption: General experimental workflow for synthesis and purification.

Purification of N-Aryl-4-chloro-2,5-difluorobenzamides

The reaction of this compound with anilines yields N-aryl-4-chloro-2,5-difluorobenzamides. These compounds often precipitate from the reaction mixture and can be purified by simple washing or recrystallization.

Experimental Protocol: Synthesis and Purification of N-Aryl-4-chloro-2,5-difluorobenzamide

This protocol is adapted from the synthesis of a structurally similar compound, 2-chloro-4-fluoro-N-phenylbenzamide.[2]

Materials:

-

This compound

-

Aniline (or substituted aniline)

-

Toluene

-

Ethanol

Procedure:

-